![B1578849 [Gln22]-beta-Amyloid (6-40)](/img/new.no-structure.jpg)
[Gln22]-beta-Amyloid (6-40)
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Overview
Description
[Gln22]-beta-Amyloid (6-40) is a useful research compound. Molecular weight is 3710.2. The purity is usually 95%.
BenchChem offers high-quality [Gln22]-beta-Amyloid (6-40) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Gln22]-beta-Amyloid (6-40) including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What experimental methods are most effective for detecting protofibrillar intermediates in [Gln22]-beta-Amyloid (6-40) aggregation?
Protofibrils, transient intermediates in amyloid fibrillogenesis, can be detected using size exclusion chromatography (SEC) to separate oligomers by molecular weight, quasielastic light scattering (QLS) to measure hydrodynamic radii, and electron microscopy (EM) for direct visualization of curved fibrils (6–8 nm diameter). These methods were validated in studies showing protofibril formation in Abeta-(1-40)-Gln22, a model for sporadic Alzheimer’s disease . For reproducibility, pre-existent seeds must be removed prior to analysis to avoid confounding aggregation kinetics.
Q. How do in vitro aggregation assays for [Gln22]-beta-Amyloid (6-40) differ from in vivo models in studying Alzheimer’s pathology?
In vitro assays focus on controlled conditions (e.g., pH, salt concentration) to isolate aggregation mechanisms, while transgenic animal models (e.g., mice expressing human Aβ variants) capture systemic effects like neuroinflammation and synaptic loss. In vitro studies using [Gln22]-beta-Amyloid (6-40) reveal that the Gln22 substitution accelerates protofibril formation compared to wild-type Aβ, suggesting a structural basis for enhanced toxicity . However, in vivo models are critical for validating therapeutic strategies, such as secretase inhibitors or anti-amyloid antibodies .
Q. What quality control measures are essential for synthesizing [Gln22]-beta-Amyloid (6-40) peptides to ensure experimental consistency?
Batch-to-batch consistency requires HPLC purification (>95% purity), mass spectrometry (MS) for sequence verification, and peptide content analysis to account for salt/water content. For sensitive assays (e.g., cell toxicity), request TFA removal (<1%) to avoid confounding effects. Documented variations in solubility or impurities between batches should be reported to contextualize experimental outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on [Gln22]-beta-Amyloid (6-40) toxicity across different experimental systems?
Contradictions often arise from methodological differences (e.g., peptide preparation, cell vs. animal models). To address this:
- Perform subgroup analyses to isolate variables (e.g., oligomer vs. fibril fractions) .
- Use triangulation by combining multiple techniques (e.g., EM for morphology, QLS for size distribution, and cell assays for toxicity) .
- Report raw data in appendices and highlight instrument-specific uncertainties (e.g., detection limits in SEC) .
Q. What structural features of [Gln22]-beta-Amyloid (6-40) make it prone to forming neurotoxic oligomers?
The Gln22 substitution disrupts Aβ’s hydrophobic core, favoring β-sheet-rich conformations that stabilize oligomers. Solid-state NMR and cryo-EM studies reveal that Gln22 enhances hydrogen bonding between adjacent β-strands, promoting protofibril stability. Computational modeling further predicts that this mutation increases solvent exposure of hydrophobic residues, facilitating membrane interactions .
Q. How do advanced microscopy techniques elucidate [Gln22]-beta-Amyloid (6-40) interactions with neuronal receptors?
Single-molecule fluorescence microscopy and atomic force microscopy (AFM) enable real-time observation of Aβ-receptor binding kinetics. For example, studies show that [Gln22]-beta-Amyloid (6-40) preferentially clusters around NMDA receptors, inducing calcium dysregulation. Coupling these techniques with FRET-based sensors can map spatial co-localization of Aβ aggregates and receptors in lipid bilayers .
Q. What methodological frameworks are recommended for designing preclinical trials targeting [Gln22]-beta-Amyloid (6-40) clearance?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing of anti-amyloid antibodies.
- Longitudinal amyloid-PET/MRI in animal models to monitor plaque burden.
- Multivariate regression to account for covariates like age or APOE genotype in efficacy analyses .
- Include negative controls (e.g., scrambled Aβ peptides) to validate target specificity .
Q. Methodological Best Practices
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary data (≤5 compounds in main text) from supplementary materials .
- Statistical Rigor : Use Bonferroni correction for multiple comparisons in subgroup analyses and report effect sizes with 95% confidence intervals .
- Reproducibility : Publish step-by-step protocols (e.g., peptide resolubilization buffers) and raw datasets in public repositories .
Properties
Molecular Weight |
3710.2 |
---|---|
sequence |
HDSGYEVHHQKLVFFAQDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.